![molecular formula C20H15BrF3N3O2S B2958740 2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide CAS No. 1029989-18-1](/img/structure/B2958740.png)
2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a trifluoromethylphenyl group, a thiazole group, and an isoindole dione group. Trifluoromethylphenyl compounds are known to be important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethylphenyl group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Trifluoromethylphenyl compounds are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
ERK1/2 Inhibitors in Cancer Research
- A study by Li et al. (2009) focused on analogs of a compound similar to 2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, specifically targeting ERK1/2 inhibition in human leukemia cells. They found that modifications on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).
Chemical Synthesis and Structural Studies
- Badr et al. (1981) described the synthesis of oxazolidines and thiazolidines, which are structurally related to the compound . They explored the transformation of these compounds into oxazoles and thiazoles, providing a foundational understanding of the chemical properties and synthesis pathways of these classes of compounds (Badr et al., 1981).
Antioxidant and Anticancer Activities
- A study by Tumosienė et al. (2020) synthesized novel derivatives of a similar compound and tested their antioxidant and anticancer activities. They found that certain derivatives had significantly higher antioxidant activity than ascorbic acid and displayed cytotoxicity against human cancer cell lines (Tumosienė et al., 2020).
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives
- Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound . This study provides insights into the synthesis process and potential applications of these derivatives (Tan et al., 2016).
将来の方向性
The future directions for research on this compound would likely depend on its specific properties and potential applications. Trifluoromethylphenyl compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds , so this could be a potential area of interest.
特性
IUPAC Name |
2-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S.BrH/c21-20(22,23)12-4-3-5-13(10-12)24-19-25-14(11-29-19)8-9-26-17(27)15-6-1-2-7-16(15)18(26)28;/h1-7,10-11H,8-9H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKAECZRBIVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)
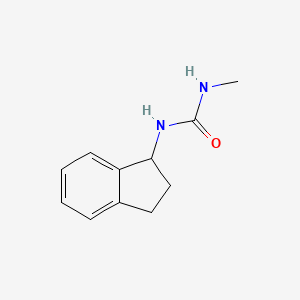
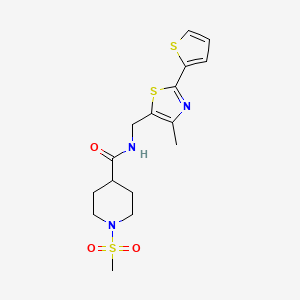

![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)
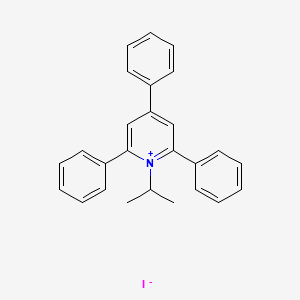
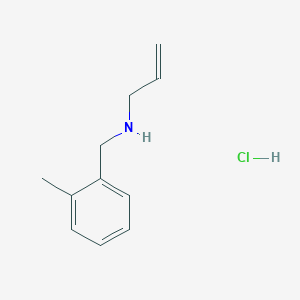

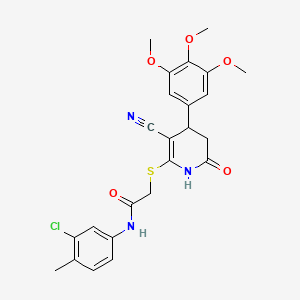

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

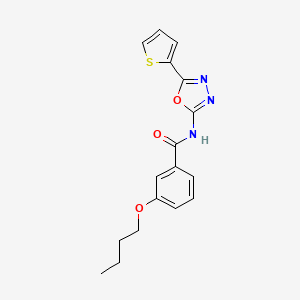
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)